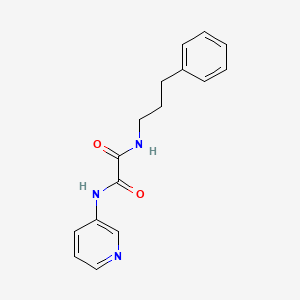

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(3-Phenylpropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone substituted with a 3-phenylpropyl group at the N1 position and a pyridin-3-yl (3-pyridyl) group at the N2 position. Its molecular structure enables diverse interactions, including hydrogen bonding via the amide groups and aromatic π-π stacking via the phenyl and pyridyl moieties.

Properties

IUPAC Name |

N-(3-phenylpropyl)-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(16(21)19-14-9-5-10-17-12-14)18-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKRPJUSAPBMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 3-phenylpropylamine with pyridine-3-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Formation of the Acid Chloride: Pyridine-3-carboxylic acid is reacted with oxalyl chloride to form pyridine-3-carbonyl chloride.

Amidation Reaction: The pyridine-3-carbonyl chloride is then reacted with 3-phenylpropylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamide derivatives exhibit functional versatility depending on their substituents. Below is a detailed comparison of N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide with analogous compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: Aromatic vs. In contrast, adamantyl substituents (e.g., Compound 12 ) confer rigidity and metabolic resistance. Pyridyl Positional Isomerism: The pyridin-3-yl group in the target compound differs from pyridin-2-yl analogs (e.g., S336 ), which may alter receptor binding specificity, particularly in taste or neurotransmitter modulation.

Safety and Metabolism: The Joint FAO/WHO Committee established a NOEL of 100 mg/kg/day for S336 and related oxalamides, indicating low toxicity at typical usage levels . Hydrolysis and oxidative metabolism are common pathways, with high metabolic capacity preventing saturation even at combined exposures .

Synthetic Feasibility :

- UC Davis studies () highlight reproducible synthetic routes for oxalamides, involving coupling of substituted amines with ethyl oxalyl chloride followed by purification via silica gel chromatography. Purity (>90%) and structural confirmation via NMR/HRMS are standard.

Functional Versatility :

- While the target compound lacks explicit application data, its structural analogs span flavoring (e.g., S336 ), CNS-targeting (adamantyl derivatives ), and metabolic stability (cyclopropyl variants ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.